molecular formula C10H16IN3O2 B15313756 4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid

4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid

Cat. No.: B15313756
M. Wt: 337.16 g/mol
InChI Key: ZWJVNYHBPZDUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid is a high-purity chemical reagent designed for research and development applications in medicinal chemistry. This compound features a pyrazole core, a privileged scaffold in drug discovery known for its versatile biological activities and ability to improve physicochemical properties . The 4-iodo substitution on the pyrazole ring is a valuable synthetic handle, as iodine can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling rapid structural diversification and the creation of extensive compound libraries for biological screening . The structural motif of an amino acid linker, as seen in the 2-(isopropylamino)butanoic acid chain, is a common design strategy in the development of protease inhibitors and other bioactive molecules. This can be observed in related compounds where similar chains are used to interact with enzyme active sites . While the specific biological targets and detailed mechanism of action for this exact compound require further investigation, its design suggests potential as a key intermediate or building block for constructing more complex molecules. Researchers can leverage this compound in the synthesis of potential enzyme inhibitors, receptor modulators, and other pharmacologically active agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16IN3O2

Molecular Weight

337.16 g/mol

IUPAC Name

4-(4-iodopyrazol-1-yl)-2-(propan-2-ylamino)butanoic acid

InChI

InChI=1S/C10H16IN3O2/c1-7(2)13-9(10(15)16)3-4-14-6-8(11)5-12-14/h5-7,9,13H,3-4H2,1-2H3,(H,15,16)

InChI Key

ZWJVNYHBPZDUBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CCN1C=C(C=N1)I)C(=O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three primary components: (1) a butanoic acid backbone, (2) a 4-iodo-1H-pyrazole moiety at position 4, and (3) an isopropylamino group at position 2. Retrosynthetically, the molecule may arise from late-stage functionalization of a preassembled pyrazole-containing intermediate or modular assembly through sequential substitutions (Figure 1). Critical disconnections include:

  • C4–N bond formation between the pyrazole and butanoic acid via alkylation.
  • C2–N bond installation through nucleophilic substitution or reductive amination.

Synthetic Routes

Alkylation of 4-Iodo-1H-Pyrazole with Butanoic Acid Derivatives

A foundational approach involves alkylating 4-iodo-1H-pyrazole with a suitably functionalized butanoic acid precursor. Key intermediates include 4-bromo-2-(protected-amino)butanoic acid esters, where the bromine at C4 serves as a leaving group for pyrazole coupling.

Intermediate Synthesis: 4-Bromo-2-(N-Protected-Amino)Butanoic Acid Esters

Protected amines (e.g., tert-butoxycarbonyl [Boc] or benzyl [Bn] groups) are introduced at C2 to prevent undesired side reactions during subsequent steps. For example, 2-aminobutanoic acid is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) to yield Boc-protected 2-amino-4-bromobutanoic acid methyl ester.

Pyrazole Coupling

The alkylation of 4-iodo-1H-pyrazole with 4-bromo-2-(Boc-amino)butanoic acid methyl ester is conducted in N,N-dimethylformamide (DMF) using potassium carbonate as a base at 80–100°C. This SN2 reaction selectively targets the C4 bromide, affording 4-(4-iodo-1H-pyrazol-1-yl)-2-(Boc-amino)butanoic acid methyl ester in 65–72% yield.

Introduction of the Isopropylamino Group

Deprotection and Reductive Amination

Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane liberates the primary amine at C2. Subsequent reductive amination with acetone and sodium cyanoborohydride in methanol introduces the isopropyl moiety, yielding 2-(isopropylamino)-4-(4-iodo-1H-pyrazol-1-yl)butanoic acid methyl ester.

Direct Nucleophilic Substitution

Alternatively, a bromide or mesylate at C2 may be displaced by isopropylamine. For instance, 2-bromo-4-(4-iodo-1H-pyrazol-1-yl)butanoic acid ethyl ester reacts with excess isopropylamine in acetonitrile at 60°C, catalyzed by triethylamine, to install the isopropylamino group.

Hydrolysis to the Carboxylic Acid

The ester intermediate undergoes saponification using aqueous lithium hydroxide in THF/water (3:1) at 50°C, followed by acidification with hydrochloric acid to yield the final carboxylic acid.

Optimization of Reaction Conditions

Solvent and Base Selection for Alkylation

Optimal pyrazole coupling occurs in polar aprotic solvents (DMF, DMSO) with inorganic bases (K2CO3, Cs2CO3), achieving >70% conversion. Substituting DMF with N-methyl-2-pyrrolidone (NMP) increases reaction rates but may complicate purification.

Temperature Control in Reductive Amination

Maintaining temperatures below 40°C during reductive amination minimizes imine byproduct formation, enhancing yields to 85–90%.

Acid Hydrolysis Efficiency

Concentrated hydrochloric acid (6 M) at 80°C completes ester hydrolysis within 4 hours, whereas milder conditions (1 M H2SO4) require prolonged reaction times.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O) : δ 1.12 (d, J = 6.4 Hz, 6H, CH(CH3)2), 2.45–2.60 (m, 2H, C3H2), 3.15–3.25 (m, 1H, CH(CH3)2), 4.10–4.30 (m, 2H, C4H2), 7.85 (s, 1H, pyrazole-H), 8.45 (s, 1H, pyrazole-H).
  • IR (KBr) : 1710 cm⁻¹ (C=O), 1595 cm⁻¹ (pyrazole ring), 3300 cm⁻¹ (N–H stretch).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity, with retention time = 12.3 min.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the removal of the iodine atom or reduction of other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.

Major Products

    Oxidation: Oxidation products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Reduction can yield deiodinated products or reduced functional groups.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid involves its interaction with specific molecular targets. The iodine atom and the isopropylamino group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into three groups: phenoxy-substituted butanoic acids, pyrazole-containing derivatives, and amino-functionalized butanoic acids. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (C2/C4) Molecular Weight (g/mol) Key Properties/Applications
4-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid C2: Isopropylamino; C4: Iodopyrazole ~355.2 (calculated) High lipophilicity (iodine), potential bioactivity
MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid) C4: Chlorophenoxy ~228.7 Herbicide (synthetic auxin)
2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid) C4: Dichlorophenoxy ~249.1 Herbicide (broadleaf weed control)
Compound 3 (from ) C2: Benzyl-hydroxyethylamino; C4: Benzimidazole Not specified Synthetic intermediate

Key Findings :

The isopropylamino group at C2 introduces a basic nitrogen, contrasting with the neutral phenoxy groups in auxin herbicides. This may alter interactions with biological targets (e.g., auxin receptors vs. enzyme active sites).

Functional Group Influence on Activity: Phenoxy-substituted auxins (MCPB, 2,4-DB) act as herbicides by mimicking natural auxins, disrupting plant growth . The target compound’s iodopyrazole group lacks the phenoxy motif critical for auxin receptor binding, suggesting divergent mechanisms of action. Pyrazole rings (as in the target compound) are common in pharmaceuticals (e.g., COX-2 inhibitors) due to their hydrogen-bonding capacity. The iodine substituent may further modulate electronic properties or serve as a radiolabeling site.

Synthetic Flexibility :

  • The preparation of Compound 3 () via hydrolysis and pH adjustment implies that similar strategies could apply to the target compound, though iodopyrazole incorporation would require specialized coupling reactions.

Biological Activity

4-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a pyrazole ring substituted with an iodine atom and an isopropylamino group attached to a butanoic acid backbone, which may influence its pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C₁₀H₁₇IN₄O
  • Molecular Weight : 336.17 g/mol
  • IUPAC Name : 4-(4-iodopyrazol-1-yl)-2-(propan-2-ylamino)butanamide

Biological Activity Overview

The biological activity of 4-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodine atom and isopropylamino group enhances its reactivity and selectivity towards specific biological pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling processes.

Research Findings

Recent studies have focused on the interactions of this compound with biological systems, revealing potential therapeutic applications.

Case Studies and Experimental Evidence

  • In vitro Studies : Laboratory experiments have demonstrated that 4-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid exhibits significant inhibitory effects on certain enzyme activities, suggesting its potential as a lead compound for drug development.
  • Binding Affinity : Preliminary binding studies indicate that the compound interacts favorably with specific receptors, which may be linked to its observed biological effects.

Comparative Analysis with Similar Compounds

The biological activity of 4-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid can be contrasted with related compounds to highlight its unique properties.

Compound NameMolecular FormulaKey Features
4-(4-Bromo-1H-pyrazol-1-yl)piperidineC₁₀H₁₃BrN₄Bromine substitution; potential for similar activity
4-(4-Chloro-1H-pyrazol-1-yl)piperidineC₁₀H₁₃ClN₄Chlorine substitution; varied pharmacological profile
3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)propanoic acidC₉H₁₂N₂O₂ISimilar structure; different biological implications

Applications in Medicinal Chemistry

The compound's structural characteristics make it a promising candidate for further research in drug development. Its potential applications include:

  • Anticancer Agents : Due to its ability to modulate enzyme activity, it may serve as a foundation for developing anticancer therapeutics.
  • Cardiovascular Drugs : Similar compounds have been investigated for their roles as P2Y12 antagonists in treating cardiovascular diseases .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)butanoic acid, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React a pyrazole precursor (e.g., 4-iodo-1H-pyrazole) with a halogenated butanoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (60–80°C) to install the pyrazole moiety .
  • Step 2: Introduce the isopropylamino group via reductive amination or alkylation, using reagents like NaBH₄ or isopropylamine in THF .
    Optimization: Adjust solvent polarity, temperature, and stoichiometry to improve yield. Monitor purity via HPLC or TLC.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • X-ray crystallography: Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry .
  • Spectroscopy: Employ ¹H/¹³C NMR to verify substituent positions and HRMS for molecular weight confirmation. IR can identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Computational modeling: DFT calculations (B3LYP/6-31G*) predict electronic distributions and reactive sites .

Q. What biological activity hypotheses are supported by structural analogs of this compound?

Pyrazole derivatives often exhibit:

  • Enzyme inhibition: The iodo group may enhance binding to iodine-rich active sites (e.g., thyroid peroxidase or kinases).
  • Antimicrobial activity: Analogous chloropyrazole derivatives show efficacy against Gram-positive bacteria .
    Methodology: Test in vitro assays (e.g., MIC for antimicrobial activity) and compare with structurally similar compounds (e.g., 4-chloro or 4-bromo analogs) .

Advanced Research Questions

Q. How does the 4-iodo substituent influence reactivity in cross-coupling reactions?

The iodine atom enables Suzuki-Miyaura or Ullmann couplings for functionalization. For example:

  • Suzuki coupling: Replace iodine with aryl/heteroaryl groups using Pd(PPh₃)₄, Na₂CO₃, and boronic acids in dioxane/H₂O (80°C, 12 hr) .
    Key consideration: Iodine’s large atomic radius may sterically hinder reactions; optimize catalyst loading (1–5 mol% Pd) and ligand choice (e.g., XPhos) .

Q. How can researchers resolve contradictory data in crystallographic vs. solution-phase structural analyses?

  • Issue: Discrepancies in bond angles (e.g., pyrazole ring planarity) between X-ray and NMR data.
  • Resolution: Use variable-temperature NMR to assess conformational flexibility. Validate crystallographic models with Rietveld refinement (SHELXL) and check for solvent effects in the crystal lattice .

Q. What advanced strategies improve synthetic yield and enantiomeric purity?

  • Chiral resolution: Use (R)- or (S)-1-phenylethylamine as a resolving agent for the carboxylic acid group .
  • Flow chemistry: Implement continuous flow reactors to enhance mixing and reduce side reactions (e.g., epimerization) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Challenge: Low solubility in common solvents (e.g., H₂O, EtOH) complicates crystal growth.
  • Solution: Use solvent diffusion (e.g., layering hexane over a DMSO solution) or co-crystallization with caffeine to improve lattice stability .

Q. How can structure-activity relationship (SAR) studies be designed to explore the isopropylamino group’s role?

  • SAR approach: Synthesize analogs with cyclopropylamino, tert-butylamino, or benzylamino groups.
  • Assays: Compare binding affinities (e.g., SPR for receptor studies) and logP values (HPLC) to correlate hydrophobicity with activity .

Q. What stability issues are anticipated under physiological conditions?

  • Degradation pathways: Hydrolysis of the carboxylic acid group at pH > 7 or iodine displacement by thiols (e.g., glutathione).
  • Mitigation: Conduct accelerated stability testing (40°C/75% RH, 1 week) and analyze degradation products via LC-MS .

Q. How can computational tools predict metabolic pathways or toxicity?

  • Software: Use PISTACHIO or REAXYS databases to simulate Phase I/II metabolism (e.g., CYP450 oxidation).
  • Toxicity prediction: Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.